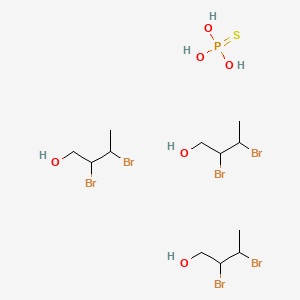
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a complex organic compound that features both bromine and phosphorus atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutan-1-ol typically involves the bromination of butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butan-1-ol molecule. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
For the preparation of trihydroxy(sulfanylidene)-lambda5-phosphane, a phosphorus-containing precursor is reacted with a sulfur source under specific conditions to introduce the sulfanylidene group. The reaction conditions may involve the use of a solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2,3-Dibromobutan-1-ol can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butan-1-ol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2,3-dibromobutanal or 2,3-dibromobutanoic acid.
Reduction: Formation of butan-1-ol or its derivatives.
Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.
Scientific Research Applications
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the sulfanylidene group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromobutan-1-ol: Similar in structure but with bromine atoms at different positions.
2,3-Dimethoxypropan-1-ol: Contains methoxy groups instead of bromine atoms.
2,3-Dibromo-1-propanol: A shorter chain analog with similar bromine substitution.
Uniqueness
2,3-Dibromobutan-1-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both bromine and phosphorus atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64375-05-9 |
|---|---|
Molecular Formula |
C12H27Br6O6PS |
Molecular Weight |
809.8 g/mol |
IUPAC Name |
2,3-dibromobutan-1-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C4H8Br2O.H3O3PS/c3*1-3(5)4(6)2-7;1-4(2,3)5/h3*3-4,7H,2H2,1H3;(H3,1,2,3,5) |
InChI Key |
GUQJOHBCSLWWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)Br)Br.CC(C(CO)Br)Br.CC(C(CO)Br)Br.OP(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


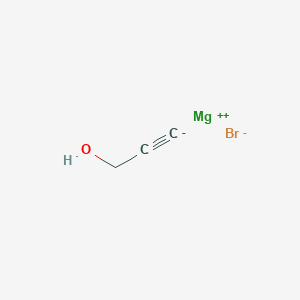
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)

![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
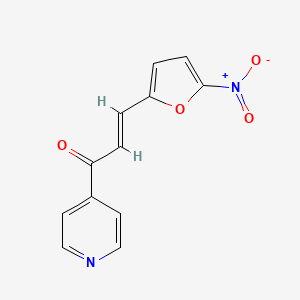
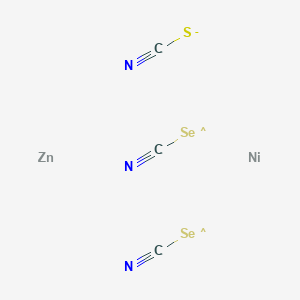
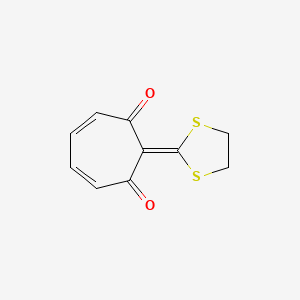
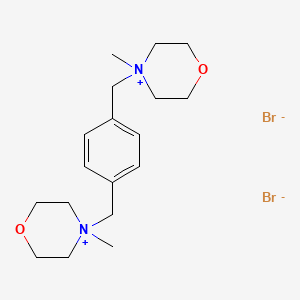
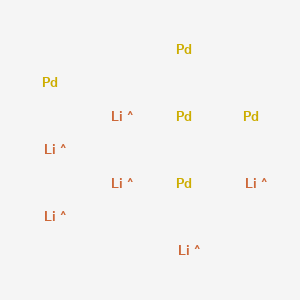
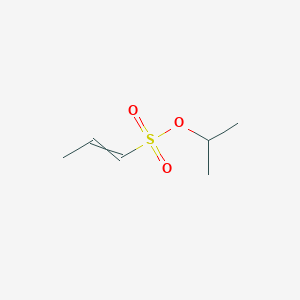
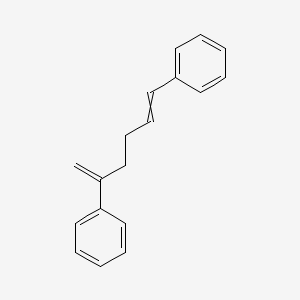
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
silane](/img/structure/B14505345.png)
